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Compound of Interest

Compound Name: Btk-IN-36

Cat. No.: B15580507 Get Quote

Disclaimer: Publicly available information does not identify a specific molecule designated "Btk-
IN-36." However, extensive research points to a high probability that this designation refers to

compound 36, a selective and irreversible Bruton's tyrosine kinase (BTK) inhibitor described in

scientific literature (PMID: 21958547) for its potential in treating rheumatoid arthritis. This guide

is based on the available data for this compound.

Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-

cell receptor (BCR) signaling and is crucial for B-cell development, proliferation, and survival.[1]

[2] Its involvement in various B-cell malignancies and autoimmune diseases has made it a

significant therapeutic target.[3][4] Covalent inhibitors of BTK, which form an irreversible bond

with a cysteine residue (Cys481) in the active site of the enzyme, have shown considerable

clinical success.[5] This document provides a detailed technical overview of "compound 36," a

potent and selective covalent BTK inhibitor.

Mechanism of Action
"Compound 36" is an irreversible inhibitor of BTK, forming a covalent bond with the Cys481

residue within the ATP-binding pocket of the kinase.[5] This covalent modification permanently

inactivates the enzyme, thereby blocking downstream signaling pathways that are dependent

on BTK activity.[6] The primary pathway inhibited is the B-cell receptor signaling cascade,

which is essential for B-cell activation and proliferation.[1][7]
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Quantitative Data
The following tables summarize the available quantitative data for "compound 36."

Table 1: In Vitro Potency and Selectivity

Target Parameter Value Species Reference

Bruton tyrosine

kinase (BTK)
IC50 1.93 nM Human [5][8]

Bruton tyrosine

kinase (BTK)

(with pre-

incubation)

IC50 0.7 nM Human [5]

B-cell

proliferation
IC50 3.41 nM - [5]

Epidermal

growth factor

receptor (EGFR)

(with pre-

incubation)

IC50 1.4 nM Human [5]

SRC proto-

oncogene, non-

receptor tyrosine

kinase (Src)

pIC50
6.5 (IC50 298

nM)
Human [9]

LCK proto-

oncogene, Src

family tyrosine

kinase (Lck)

pIC50
6.1 (IC50 772

nM)
Human [10]

Table 2: Covalent Inhibitor Efficiency
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Target Parameter Value (1/M·s) Reference

Bruton tyrosine kinase

(BTK)
kinact/KI 53,200 [5]

Epidermal growth

factor receptor

(EGFR)

kinact/KI 101,000 [5]

Signaling Pathways
BTK is a key component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding

to the BCR, a cascade of phosphorylation events is initiated, leading to the activation of BTK.

Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2

(PLCγ2), which ultimately results in the activation of transcription factors that drive B-cell

proliferation, differentiation, and survival.[2][7][11]

Caption: Simplified B-Cell Receptor (BCR) signaling pathway and the inhibitory action of

"compound 36".

Experimental Protocols
Detailed experimental protocols for "compound 36" are proprietary and not fully available in the

public domain. The following are generalized protocols for key assays relevant to the

characterization of a covalent BTK inhibitor.

In Vitro BTK Kinase Assay (Generalized Protocol)
This assay measures the ability of a compound to inhibit the enzymatic activity of BTK in a cell-

free system. A common method is a time-resolved fluorescence resonance energy transfer

(TR-FRET) assay.[12][13]

Materials:

Recombinant human BTK enzyme

Europium-labeled anti-tag antibody (e.g., anti-GST)
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Fluorescently labeled ATP-competitive tracer

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

Test compound ("compound 36")

384-well assay plates

TR-FRET compatible plate reader

Procedure:

Prepare serial dilutions of the test compound in DMSO.

Add the diluted compound or DMSO (vehicle control) to the assay plate.

Prepare a mixture of the BTK enzyme and the Eu-labeled antibody in kinase buffer and add

it to the wells.

Initiate the reaction by adding the fluorescent tracer to the wells.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

Measure the FRET signal on a plate reader (excitation at ~340 nm, emission at ~615 nm and

~665 nm).

Calculate the emission ratio (665 nm / 615 nm) and plot against the compound concentration

to determine the IC50 value.
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Caption: General workflow for an in vitro BTK kinase inhibition assay.

Cellular BTK Autophosphorylation Assay (Generalized
Protocol)
This assay determines the ability of a compound to inhibit BTK activity within a cellular context

by measuring the phosphorylation of BTK at a specific site (e.g., Tyr223).[14]
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Materials:

B-cell line (e.g., Ramos)

Cell culture medium and reagents

Test compound ("compound 36")

Stimulating agent (e.g., anti-IgM antibody)

Lysis buffer with protease and phosphatase inhibitors

Primary antibodies (anti-phospho-BTK, anti-total-BTK)

HRP-conjugated secondary antibody

Chemiluminescent substrate and imaging system

Procedure:

Culture B-cells and treat with varying concentrations of the test compound or vehicle for a

specified time.

Stimulate the cells with an agonist (e.g., anti-IgM) to induce BTK phosphorylation.

Lyse the cells and quantify the protein concentration of the lysates.

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

Probe the membrane with primary antibodies against phospho-BTK and total BTK.

Incubate with an HRP-conjugated secondary antibody.

Detect the signal using a chemiluminescent substrate.

Quantify band intensities and normalize the phospho-BTK signal to the total BTK signal to

determine the extent of inhibition.
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In Vivo Collagen-Induced Arthritis (CIA) Model
(Generalized Protocol)
This animal model is used to evaluate the efficacy of anti-inflammatory compounds in a model

of rheumatoid arthritis.[15][16][17]

Materials:

Susceptible mouse strain (e.g., DBA/1)

Type II collagen (e.g., chicken)

Complete Freund's Adjuvant (CFA)

Incomplete Freund's Adjuvant (IFA)

Test compound ("compound 36") formulated for administration

Calipers for measuring paw swelling

Procedure:

Emulsify type II collagen in CFA.

Induce arthritis by intradermal injection of the collagen/CFA emulsion at the base of the tail

(Day 0).

Administer a booster injection of type II collagen emulsified in IFA on Day 21.

Begin treatment with the test compound or vehicle at a predetermined time point (e.g., at the

onset of disease).

Monitor the mice regularly for clinical signs of arthritis (e.g., paw swelling, redness).

Measure paw thickness with calipers at regular intervals.

At the end of the study, histological analysis of the joints can be performed to assess

inflammation and damage.
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Study Endpoint:
- Final Measurements

- Histology

Click to download full resolution via product page

Caption: Timeline and workflow for a typical collagen-induced arthritis (CIA) mouse model.

Conclusion
"Compound 36," likely also known as Btk-IN-36, is a potent and selective covalent inhibitor of

Bruton's tyrosine kinase. The available data demonstrates its high affinity for BTK and its ability

to inhibit B-cell proliferation, supporting its investigation as a therapeutic agent for autoimmune

diseases such as rheumatoid arthritis. Further research and clinical development are

necessary to fully elucidate its therapeutic potential and safety profile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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